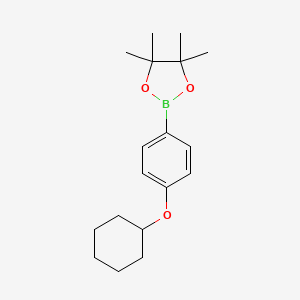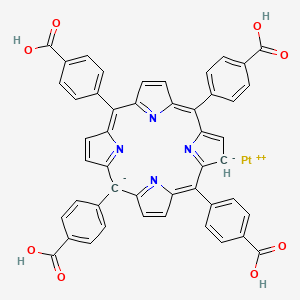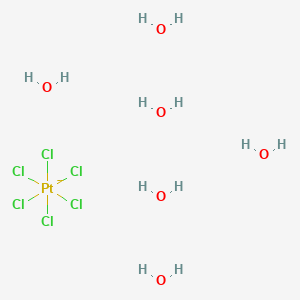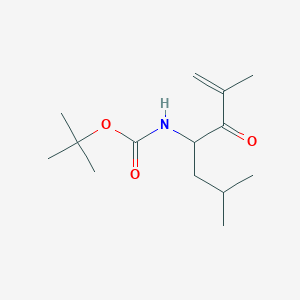
HexNAc-(Hex)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HexNAc-(Hex)2, also known as N-acetylhexosamine-(hexose)2, is a compound consisting of one N-acetylhexosamine unit and two hexose units. This compound is a structural derivative of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units joined by glycosidic linkages. This compound is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HexNAc-(Hex)2 typically involves multistep chemical processes, including the selective formation of glycosidic bonds. One common method is the total synthesis of L-hexoses, which showcases a methodology for synthesizing polyhydroxylated natural products. This process often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and configuration.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between N-acetylhexosamine and hexose units. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
HexNAc-(Hex)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
HexNAc-(Hex)2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.
Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .
Comparación Con Compuestos Similares
HexNAc-(Hex)2 can be compared with other similar compounds, such as:
HexNAc-(Hex)6,7: Consists of six or seven hexose units and two N-acetylhexosamine units.
HexNAc-(Hex)4: Contains four hexose units and two N-acetylhexosamine units.
The uniqueness of this compound lies in its specific structure and the roles it plays in various biological processes. Its smaller size compared to larger oligosaccharides allows for more targeted interactions with specific proteins and receptors, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H35NO16 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
Clave InChI |
RJTOFDPWCJDYFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)


![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)



![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)




